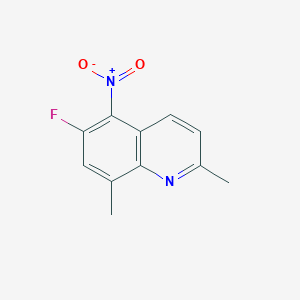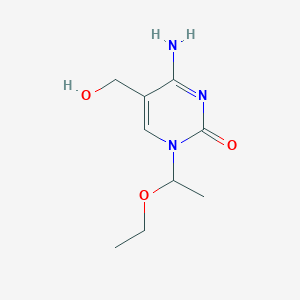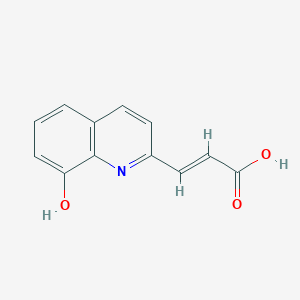
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is an organic compound that features a quinoline ring system substituted with a hydroxy group at the 8-position and an acrylic acid moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid typically involves the condensation of 8-hydroxyquinoline with an appropriate acrylic acid derivative. One common method is the Knoevenagel condensation, where 8-hydroxyquinoline reacts with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride, followed by nucleophilic substitution with amines.
Major Products Formed
Oxidation: Formation of 3-(8-quinolin-2-yl)-acrylic acid ketone.
Reduction: Formation of 3-(8-hydroxy-quinolin-2-yl)-propionic acid.
Substitution: Formation of 3-(8-chloro-quinolin-2-yl)-acrylic acid.
科学的研究の応用
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
作用機序
The mechanism of action of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Its ability to chelate metal ions also contributes to its biological activity, as it can inhibit metal-catalyzed oxidative processes.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the acrylic acid moiety.
3-(8-Hydroxy-quinolin-2-YL)-propionic acid: A reduced form of the target compound with different chemical reactivity.
5,7-Dichloro-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial activity.
Uniqueness
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is unique due to the presence of both the quinoline ring and the acrylic acid moiety, which confer distinct chemical and biological properties
特性
分子式 |
C12H9NO3 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
(E)-3-(8-hydroxyquinolin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8-4-5-9(13-12(8)10)6-7-11(15)16/h1-7,14H,(H,15,16)/b7-6+ |
InChIキー |
IUVXVLBCPIBXLZ-VOTSOKGWSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C(=O)O |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


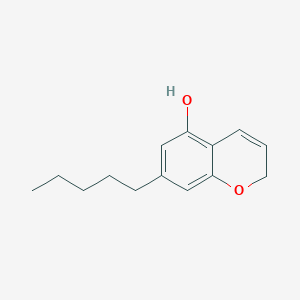

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)
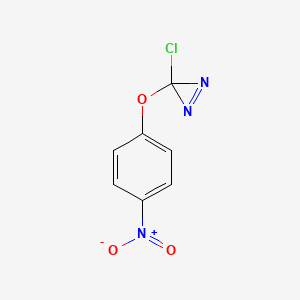
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)


![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
